

An In-Depth Technical Guide to 1-Methyl-4(1H)-quinazolinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4(1H)-Quinazolinone, 1-methyl-

Cat. No.: B1585260

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 1-methyl-4(1H)-quinazolinone (CAS No. 3476-68-4), a heterocyclic compound belonging to the pharmacologically significant quinazolinone class. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesized resource on the compound's physicochemical characteristics, a validated synthesis protocol, detailed spectroscopic analysis, and a discussion of its biological context. By consolidating this information, this guide aims to facilitate further research and application of this versatile chemical scaffold.

Introduction: The Quinazolinone Scaffold

The quinazolinone core, a bicyclic system composed of a benzene ring fused to a pyrimidinone ring, is a privileged scaffold in medicinal chemistry.^[1] Derivatives of quinazolinone exhibit an impressively broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.^[2] The substitution pattern on the quinazolinone ring system profoundly influences its pharmacological profile, making it a fertile ground for the development of novel therapeutics.

1-Methyl-4(1H)-quinazolinone is a specific derivative where a methyl group is attached to the nitrogen at position 1 (N1). This modification blocks the tautomerization possible in the parent 4(1H)-quinazolinone, locking the structure and altering its electronic and steric properties.

Understanding the foundational chemistry of this specific analog is crucial for its utilization as a building block or a lead compound in drug discovery programs.

Physicochemical Properties

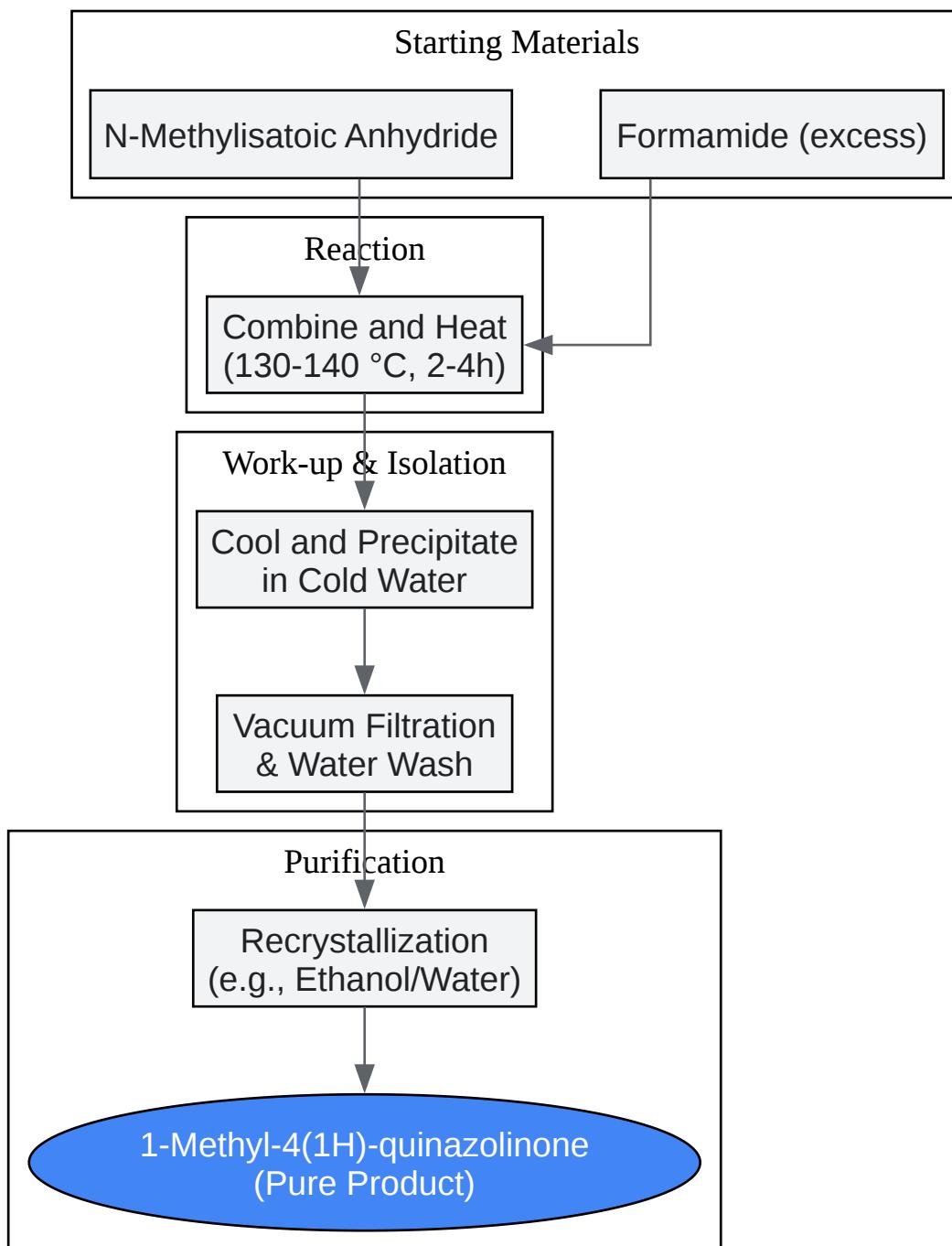
1-Methyl-4(1H)-quinazolinone is typically a yellow crystalline solid at room temperature.[\[3\]](#) Its core physicochemical properties are summarized in the table below, compiled from various chemical data sources. These properties are essential for designing experimental conditions, including solvent selection for reactions, purification, and formulation.

Property	Value	Source(s)
CAS Number	3476-68-4	[1] [2] [4]
Molecular Formula	C ₉ H ₈ N ₂ O	[2] [4]
Molecular Weight	160.17 g/mol	[2] [4]
Exact Mass	160.0637 g/mol	[4]
Appearance	Yellow Crystalline Solid	[3]
Melting Point	172.5 °C	[3]
Boiling Point	296.8 °C (at 760 mmHg)	[4]
Density	~1.22 g/cm ³	[3]
Flash Point	133.3 °C	[4]
Solubility	Generally soluble in polar organic solvents like DMSO and methanol; limited solubility in non-polar solvents. Solubility is influenced by pH and temperature.	[3]
LogP	0.93350	[4]

Synthesis and Purification

The synthesis of 1-methyl-4(1H)-quinazolinone can be reliably achieved through the cyclization of an N-methylated anthranilic acid derivative. A robust and logical approach involves the reaction of N-methylisatoic anhydride with formamide.

Rationale of the Synthetic Approach


This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction. N-methylisatoic anhydride serves as an ideal precursor, providing the N-methylated aminobenzoyl moiety.^[5] Formamide functions as a convenient and inexpensive source for the C2 carbon of the quinazolinone ring.^[6] The reaction proceeds via nucleophilic attack of the formamide nitrogen onto the carbonyl of the anhydride, followed by an intramolecular cyclization and dehydration to yield the aromatic quinazolinone ring system.

Experimental Protocol: Synthesis of 1-Methyl-4(1H)-quinazolinone

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-methylisatoic anhydride (1.0 eq) and formamide (10-15 eq). Expertise Note: Using a significant excess of formamide ensures it acts as both the reagent and the solvent, driving the reaction to completion.
- Heating: Heat the reaction mixture to 130-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Work-up: Allow the reaction mixture to cool to approximately 80-90 °C. Carefully and slowly pour the warm mixture into a beaker containing cold deionized water (approx. 10 volumes) while stirring. Trustworthiness Note: Pouring the warm solution into cold water facilitates the precipitation of the organic product while keeping inorganic impurities dissolved.
- Isolation: Collect the resulting precipitate by vacuum filtration. Wash the crude solid thoroughly with cold deionized water (3x) to remove residual formamide.
- Purification: Dry the crude solid under vacuum. For higher purity, recrystallize the product from a suitable solvent system, such as ethanol/water or isopropanol. The purity of the final

product should be assessed by melting point determination and spectroscopic analysis.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 1-methyl-4(1H)-quinazolinone.

Spectroscopic Characterization

Accurate structural confirmation is paramount. While a comprehensive public dataset for 1-methyl-4(1H)-quinazolinone is not readily available, the following characterization is predicted based on its structure and analysis of closely related, well-documented analogs like 4(1H)-quinazolinone.^[7]

Molecular Structure

Caption: Structure of 1-methyl-4(1H)-quinazolinone with atom numbering.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃ or DMSO-d₆

Proton(s)	Predicted δ (ppm)	Multiplicity	Coupling Constant (J)	Notes
N1-CH ₃	3.6 - 3.8	Singlet (s)	N/A	<p>The N-methyl group is expected to be a sharp singlet, deshielded by the adjacent nitrogen and aromatic system.</p>
H2	8.0 - 8.2	Singlet (s)	N/A	<p>This proton on the imine-like carbon (C2) is typically a sharp singlet in the downfield region.</p>
H5	8.2 - 8.4	Doublet of doublets (dd)	$J \approx 8.0, 1.5$ Hz	<p>The most deshielded aromatic proton due to the anisotropic effect of the adjacent carbonyl group.</p>
H7	7.7 - 7.9	Triplet of doublets (td)	$J \approx 8.0, 1.5$ Hz	<p>A complex multiplet resulting from coupling to H6, H8, and a smaller coupling to H5.</p>
H8	7.6 - 7.8	Doublet (d)	$J \approx 8.0$ Hz	<p>Coupled primarily to H7.</p>

| H6 | 7.4 - 7.6 | Triplet (t) | $J \approx 8.0$ Hz | Coupled to H5 and H7. |

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃ or DMSO-d₆

Carbon(s)	Predicted δ (ppm)	Notes
C4 (C=O)	160 - 165	The carbonyl carbon is the most downfield signal, characteristic of an amide/lactam.[8]
C2	145 - 148	The imine-like carbon (C2) appears significantly downfield.
C8a	147 - 149	Quaternary carbon at the ring junction, deshielded by N1.
C7	133 - 136	Aromatic CH.
C5	127 - 129	Aromatic CH.
C8	126 - 128	Aromatic CH.
C6	125 - 127	Aromatic CH.
C4a	120 - 123	Quaternary carbon at the ring junction.

| N1-CH₃ | 34 - 37 | The N-methyl carbon signal appears in the aliphatic region. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides key information about the functional groups present.

Wavenumber (cm ⁻¹)	Vibration Type	Expected Appearance
3100 - 3000	Aromatic C-H Stretch	Medium to weak bands. [9]
2980 - 2850	Aliphatic C-H Stretch	Weak bands from the methyl group.
~1670 - 1650	C=O Stretch (Amide)	Strong, sharp absorption. This is a key diagnostic peak for the quinazolinone core. [10]
~1615, ~1570	C=C & C=N Stretch	Medium to strong bands, characteristic of the heterocyclic and aromatic rings.

| 1300 - 1000 | C-N Stretch | Medium intensity bands. |

Mass Spectrometry (Predicted)

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a prominent molecular ion peak.

m/z	Interpretation	Notes
160	[M] ⁺ (Molecular Ion)	This peak corresponds to the molecular weight of the compound and should be clearly visible.
132	[M - CO] ⁺	A common fragmentation pathway for quinazolinones is the loss of carbon monoxide. [6]

| 131 | [M - CHO]⁺ | Loss of a formyl radical is also a plausible fragmentation. |

Biological Context and Potential Applications

While specific biological studies on 1-methyl-4(1H)-quinazolinone are not extensively reported, the broader quinazolinone family is a cornerstone of medicinal chemistry. Compounds sharing this core structure have been investigated and developed for a vast array of therapeutic targets.

- **Anticancer Activity:** Many quinazolinone derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), making them valuable in oncology. [\[2\]](#)
- **CNS Activity:** The sedative-hypnotic effects of methaqualone, a well-known quinazolinone, highlight the scaffold's ability to modulate central nervous system targets. Other derivatives have shown anticonvulsant and antipsychotic potential.
- **Antimicrobial and Anti-inflammatory Properties:** The quinazolinone ring has been incorporated into numerous compounds demonstrating significant antibacterial, antifungal, and anti-inflammatory effects.

The introduction of the N1-methyl group in 1-methyl-4(1H)-quinazolinone provides a fixed structural element that can be used as a starting point or a reference compound in structure-activity relationship (SAR) studies. Its defined geometry and electronic properties make it an excellent fragment for building more complex molecules aimed at these and other biological targets.

Conclusion

1-Methyl-4(1H)-quinazolinone is a foundational member of the quinazolinone class of heterocyclic compounds. This guide has detailed its key physicochemical properties, provided a reliable synthesis protocol, and offered a comprehensive, predicted spectroscopic profile to aid in its identification and characterization. Grounded in the rich pharmacological history of its parent scaffold, this compound represents a valuable tool for chemists and pharmacologists exploring new therapeutic frontiers. The data and protocols presented herein are intended to provide a solid, authoritative foundation for future research and innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cas 3476-68-4|| where to buy 1-methylquinazolin-4(1H)-one [english.chemenu.com]
- 2. Glycorine | C9H8N2O | CID 18992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 1-methylquinazolin-4(1H)-one | CAS#:3476-68-4 | Chemsoc [chemsrc.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scialert.net [scialert.net]
- 9. rjpbcn.com [rjpbcn.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Methyl-4(1H)-quinazolinone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585260#basic-properties-of-1-methyl-4-1h-quinazolinone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com